

Application Notes and Protocols for Thiokol® Polysulfide Sealants in Aerospace Engineering

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiokol® polysulfide sealants in the aerospace industry. This document details the material's fundamental properties, relevant specifications, and standardized protocols for its application and performance evaluation. The information is intended to guide researchers and professionals in the rigorous assessment and utilization of these critical aerospace materials.

Introduction to Thiokol® Aerospace Sealants

Thiokol® polysulfide sealants are a class of synthetic elastomers renowned for their exceptional resistance to fuels, oils, and various chemicals prevalent in aerospace environments.[1][2][3] First commercialized in the 1920s, these sealants have a long history of reliable performance in demanding applications, most notably as a primary sealant for aircraft integral fuel tanks and fuselages.[4][5]

The sealants are typically two-component systems consisting of a polysulfide polymer base and a curing agent.[5][6] When mixed, they cure at ambient temperatures to form a flexible, durable rubber with excellent adhesion to common aerospace substrates like aluminum, titanium, and their alloys.[6][7] Modern formulations often include adhesion promoters to enhance bonding to various surfaces.[8]

Key Performance Characteristics



Thiokol® sealants are indispensable in aerospace due to a unique combination of properties:

- Fuel and Chemical Resistance: They exhibit low permeability and high resistance to swelling when in contact with jet fuels (e.g., JP-4, JP-5, JP-8), hydraulic fluids (e.g., Skydrol), and lubricating oils.[3][9][10]
- Temperature Stability: Aerospace-grade polysulfide sealants are formulated to maintain their properties over a wide operational temperature range, typically from -54°C to 121°C (-65°F to 250°F).[2][5]
- Flexibility and Elongation: The cured sealant remains flexible, allowing it to withstand the vibrations, thermal cycling, and structural movements experienced by aircraft without cracking or losing adhesion.[9]
- Adhesion: They form strong bonds to a variety of aerospace materials, including metals and composites.[7][9]
- Corrosion Inhibition: Many formulations are designed to be corrosion inhibitive, protecting the underlying metallic structures.

Relevant Aerospace Specifications

The application and performance of aerospace sealants are governed by stringent industry and military specifications. The most pertinent for polysulfide sealants are:

- AMS-S-8802: This specification covers two-component, temperature-resistant, polysulfide synthetic rubber compounds used for sealing and repairing integral fuel tanks and fuel cell cavities.[2][5][11] It defines different types based on the curing agent (Type 1: Dichromate cured, Type 2: Manganese dioxide cured) and classes based on application properties.[5]
- MIL-PRF-81733: This military specification outlines the requirements for corrosion-inhibitive, room temperature curing synthetic rubber compounds.[1][7][12] These sealants are used for sealing and coating metal components on aircraft and weapon systems to protect against corrosion.[7]

These specifications dictate critical performance parameters such as application time, tack-free time, cure time, hardness, tensile strength, elongation, and peel strength.



Quantitative Performance Data

The following tables summarize typical performance data for aerospace-grade polysulfide sealants compliant with AMS-S-8802 and MIL-PRF-81733. The values are representative and can vary based on the specific product and formulation.

Table 1: Typical Physical and Mechanical Properties of AMS-S-8802 Type 2 Polysulfide Sealants

Property	Class A (Brushable)	Class B (Thixotropic)	Test Method
Application Life (hours)	1/2, 2	1/2, 2, 4, 6, 12	AMS-S-8802
Tack-Free Time (hours)	< 16 - < 24	8 - 96	MIL-PRF-81733D[12]
Ultimate Cure Hardness (Shore A)	50	48 - 50	ASTM D2240[13]
Tensile Strength (psi)	250	250 - 262	ASTM D412[13]
Elongation (%)	250	250 - 517	ASTM D412[13]
Peel Strength (pli, 100% cohesion)	28 - 30	30 - 62	MIL-PRF-81733D[12]
Low-Temperature Flexibility	No cracking	No cracking	MIL-PRF-81733D[12]

Table 2: Chemical Resistance of Polysulfide Sealants (Peel Strength in pli after immersion)



Substrate (Primed)	Standard Cure	48 hrs @ 140°F in Hydraulic Fluid (MIL- PRF-83282)	48 hrs @ 140°F in Lubricating Oil (MIL-PRF- 7808)	48 hrs @ 140°F in Jet Reference Fluid (AMS 2629)
Alodined Aluminum	60	43	42	46
Anodized Aluminum	62	38	59	49
Cadmium-Plated Steel	61	38	54	53
Titanium	57	38	45	42

Data compiled from product technical datasheets for sealants meeting MIL-PRF-81733.[14]

Experimental Protocols

Detailed and standardized testing is critical for ensuring the performance and reliability of aerospace sealants. The following are key experimental protocols.

Lap Shear Strength Test (ASTM D1002)

This test method determines the shear strength of an adhesive bond between two metal substrates.[15][16][17][18]

Methodology:

- Specimen Preparation:
 - Prepare rectangular metal test specimens (typically aluminum alloy) of specified dimensions.
 - Clean the bonding surfaces of the specimens with a suitable solvent (e.g., methyl ethyl ketone - MEK) and a lint-free cloth.[4]



- Apply a thin layer of the mixed sealant to a defined overlap area on one end of each of the two specimens.
- Join the two specimens in a single-lap configuration with the specified overlap.
- Apply uniform pressure to the bonded joint and cure according to the sealant manufacturer's instructions (typically 14 days at 25°C and 50% relative humidity).[19]
- Testing Procedure:
 - Mount the cured specimen in the grips of a universal testing machine.
 - Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure of the bond.[17]
 - Record the maximum load achieved before failure.
- Data Analysis:
 - Calculate the shear strength by dividing the maximum load by the bonded area. The result
 is typically expressed in pounds per square inch (psi) or megapascals (MPa).



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ASTM D1002 Lap Shear Test Workflow

Peel Adhesion Test (Based on ASTM D3330)

This test measures the force required to peel a sealant from a substrate at a specified angle, indicating the strength of the adhesive bond.[1][2][20][21][22]

Methodology:



Specimen Preparation:

- Prepare a flat test panel of the desired substrate (e.g., anodized aluminum).
- Clean the panel surface as previously described.
- Apply a strip of the mixed sealant to the panel.
- Embed a flexible backing material (e.g., a strip of wire mesh or fabric) into the sealant, leaving one end free.
- Cure the assembly as specified.

Testing Procedure:

- Clamp the test panel in a fixture on the universal testing machine.
- Attach the free end of the backing material to the movable grip of the testing machine.
- Peel the sealant from the panel at a constant speed and at a specified angle (commonly 180 degrees).
- Record the force required to peel the sealant.

Data Analysis:

Calculate the peel strength by averaging the force over a specified length of the peel. The
result is typically expressed in pounds per inch width (piw) or Newtons per 25 mm.



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Peel Adhesion Test Workflow

Application Protocols for Aerospace Structures

The proper application of polysulfide sealants is critical to achieving a durable and leak-free seal.

Surface Preparation

- Cleaning: All surfaces to be sealed must be thoroughly cleaned to remove contaminants such as dirt, grease, and processing lubricants.[4][19] A progressive cleaning procedure using approved solvents and lint-free cloths is recommended.[19]
- Abrasion: For some substrates, light abrasion may be necessary to create a more active surface for bonding.
- Adhesion Promoter: When specified, apply a thin, uniform coat of an appropriate adhesion promoter to the cleaned and dried surface. Allow the promoter to dry completely before applying the sealant.[8]

Sealant Mixing and Application

- Mixing: Two-component sealants must be mixed thoroughly in the correct ratio just prior to application.[23][24] Inadequate mixing can result in a partial or non-uniform cure.
- Application: The sealant can be applied using various methods, including extrusion guns, spatulas, or brushes, depending on the class of the sealant and the specific application (e.g., faying surface, fillet, or brush coat).[24][25]
- Tooling: After application, the sealant should be tooled to ensure it is worked into all voids and to create the desired contour.

Curing

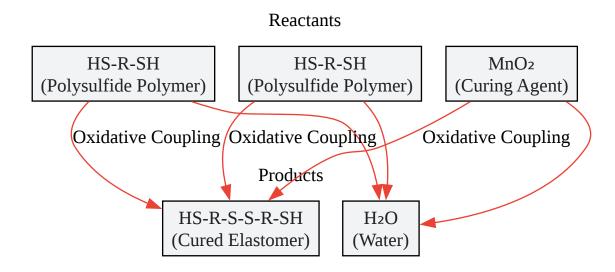
- Polysulfide sealants cure at ambient temperature, and the cure rate is dependent on temperature and humidity.[19]
- Higher temperatures will accelerate the cure, while lower temperatures will slow it down.[4]
 The cure can be accelerated with the application of mild heat (not to exceed 60°C).[19]



 A full cure, where the sealant reaches its optimal properties, can take up to 14 days or longer.[19]

Chemical Curing Mechanism

The curing of a typical two-component, manganese dioxide-cured polysulfide sealant involves an oxidative polymerization reaction. The liquid polysulfide polymer has terminal thiol (-SH) groups. The manganese dioxide (MnO₂) acts as an oxidizing agent, causing the thiol groups of adjacent polymer chains to couple, forming disulfide (-S-S-) bonds and water as a byproduct. This process extends the polymer chains and creates a cross-linked, three-dimensional network, transforming the liquid polymer into a solid elastomer.



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Manganese Dioxide Curing Mechanism

Conclusion

Thiokol® polysulfide sealants are a cornerstone of aerospace manufacturing and maintenance due to their robust performance in challenging environments. Adherence to established specifications and meticulous application and testing protocols are paramount to ensuring the integrity and safety of aerospace vehicles. The data and methodologies presented in these notes provide a framework for the scientific evaluation and application of these critical materials.



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- To cite this document: BenchChem. [Application Notes and Protocols for Thiokol® Polysulfide Sealants in Aerospace Engineering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075076#application-of-thiokol-as-a-sealant-in-aerospace-engineering]

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